Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate is a chemical compound with the CAS Number: 2356157-35-0 . It has a molecular weight of 284.31 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H18F2N2O2/c1-12(2,3)20-11(19)18-13(8-14(13,15)16)9-6-4-5-7-10(9)17/h4-7H,8,17H2,1-3H3,(H,18,19) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.31 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Transformations
Spirocyclopropanated Analogues of Insecticides : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was converted into spirocyclopropanated analogues of Thiacloprid and Imidacloprid, demonstrating the utility of tert-butyl carbamate in the synthesis of complex molecules with potential applications in agriculture (Brackmann et al., 2005).
Mild and Efficient Synthesis of Boc-Protected Amines : A one-pot Curtius rearrangement approach for the synthesis of tert-butyl carbamates from carboxylic acids highlights a versatile method for amino protection in synthetic organic chemistry (Lebel & Leogane, 2005).
Carbocyclic Analogues of Nucleotides : The synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, points to its importance in the development of nucleotide analogues with potential therapeutic applications (Ober et al., 2004).
Synthesis of Biologically Active Intermediates : tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is described as an important intermediate in the synthesis of biologically active compounds, demonstrating the role of tert-butyl carbamates in pharmaceutical development (Zhao et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate is a complex organic compound. Similar compounds have been known to target various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may be well-absorbed in the body. Its predicted boiling point and density may also influence its distribution and metabolism. These properties can impact the bioavailability of the compound, determining how effectively it can exert its effects within the body .
Result of Action
Similar compounds have been known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . The compound should be stored under inert gas at 2–8 °C to maintain its stability.
Biochemical Analysis
Biochemical Properties
It is known that the compound exhibits π···H interactions that precipitate conformational variations and an asymmetric unit with two crystallographically-independent molecules .
Molecular Mechanism
It is known that the compound exhibits different hydrogen bonding motifs , which could potentially influence its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-12(2,3)20-11(19)18-13(8-14(13,15)16)9-6-4-5-7-10(9)17/h4-7H,8,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBGMBMOXLTSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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